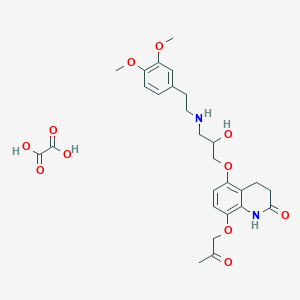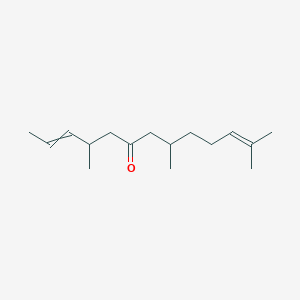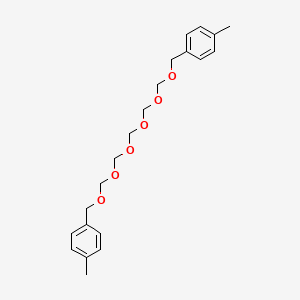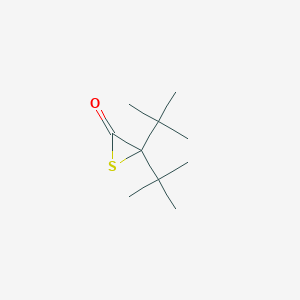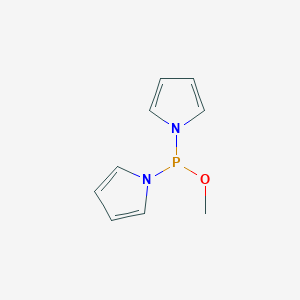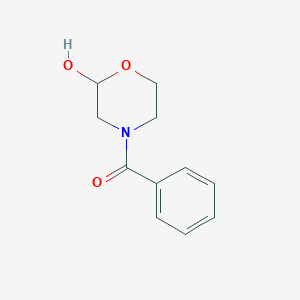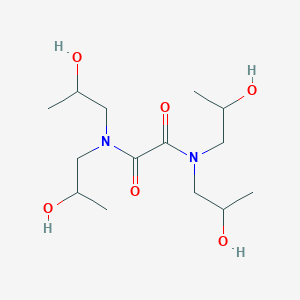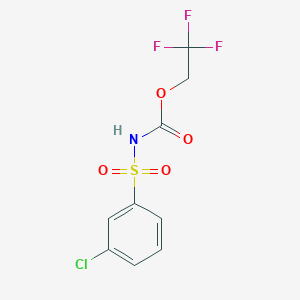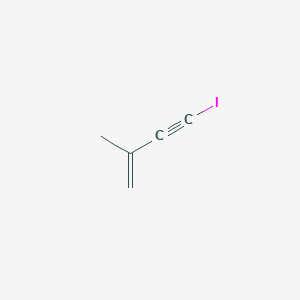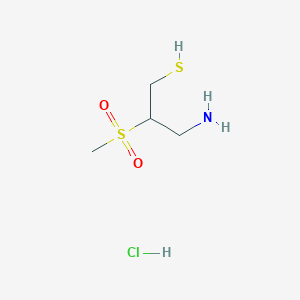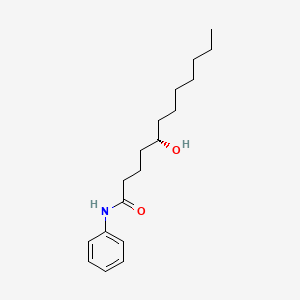
Dodecanamide, 5-hydroxy-N-phenyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanamide, 5-hydroxy-N-phenyl-, (S)- is an organic compound with the molecular formula C18H29NO2 It is a derivative of dodecanamide, featuring a hydroxy group and a phenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, 5-hydroxy-N-phenyl-, (S)- typically involves the reaction of dodecanoic acid with an amine derivative. One common method is the reaction of dodecanoyl chloride with N-phenylhydroxylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity Dodecanamide, 5-hydroxy-N-phenyl-, (S)-.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanamide, 5-hydroxy-N-phenyl-, (S)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the amide to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of dodecanone or dodecanal.
Reduction: Formation of dodecylamine or removal of the hydroxy group.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
Dodecanamide, 5-hydroxy-N-phenyl-, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of Dodecanamide, 5-hydroxy-N-phenyl-, (S)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and activity. Additionally, the amide group can interact with enzymes and receptors, modulating their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylacetamide: Similar structure but with an acetyl group instead of a dodecanoyl group.
N-phenylformamide: Contains a formyl group instead of a dodecanoyl group.
N-phenylhexanamide: Features a hexanoyl group instead of a dodecanoyl group.
Uniqueness
Dodecanamide, 5-hydroxy-N-phenyl-, (S)- is unique due to its long dodecanoyl chain, which imparts distinct physicochemical properties. The presence of the hydroxy group enhances its reactivity and potential for hydrogen bonding, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
64527-03-3 |
|---|---|
Molekularformel |
C18H29NO2 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
(5S)-5-hydroxy-N-phenyldodecanamide |
InChI |
InChI=1S/C18H29NO2/c1-2-3-4-5-9-13-17(20)14-10-15-18(21)19-16-11-7-6-8-12-16/h6-8,11-12,17,20H,2-5,9-10,13-15H2,1H3,(H,19,21)/t17-/m0/s1 |
InChI-Schlüssel |
JERYDUIIZLQTTR-KRWDZBQOSA-N |
Isomerische SMILES |
CCCCCCC[C@@H](CCCC(=O)NC1=CC=CC=C1)O |
Kanonische SMILES |
CCCCCCCC(CCCC(=O)NC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


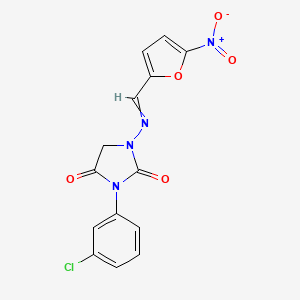
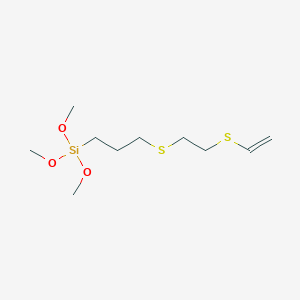
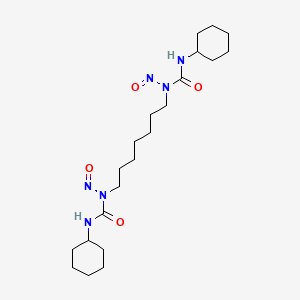
![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)
